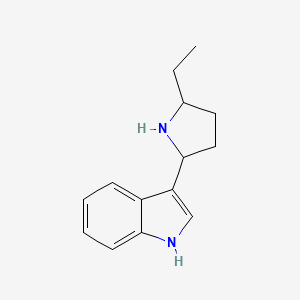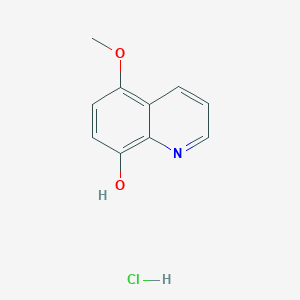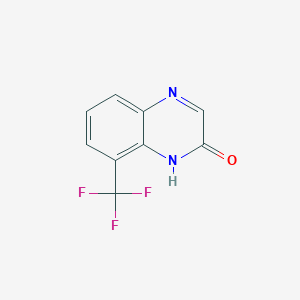
4-Methyl-7-nitroindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-nitroindoline hydrochloride is an organic compound with the chemical formula C9H10N2O2·HCl. It is a derivative of indoline, characterized by the presence of a methyl group at the 4-position and a nitro group at the 7-position on the indoline ring. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other solvents. It is a pale yellow crystalline solid and is used in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitroindoline hydrochloride can be achieved through a multi-step process:
Nitration of Indoline: The starting material, indoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 7-position, forming 7-nitroindoline.
Methylation: The 7-nitroindoline is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce a methyl group at the 4-position, yielding 4-Methyl-7-nitroindoline.
Formation of Hydrochloride Salt: Finally, the 4-Methyl-7-nitroindoline is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-7-nitroindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the indoline ring.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Methyl-7-aminoindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-Formyl-7-nitroindoline or 4-Carboxy-7-nitroindoline.
Aplicaciones Científicas De Investigación
4-Methyl-7-nitroindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-7-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Methyl-7-nitroindoline hydrochloride can be compared with other nitroindoline derivatives:
4-Methyl-5-nitroindoline: Similar structure but with the nitro group at the 5-position, leading to different reactivity and applications.
7-Nitroindoline: Lacks the methyl group, resulting in different chemical properties and uses.
4-Methyl-6-nitroindoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
4-methyl-7-nitro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9;/h2-3,10H,4-5H2,1H3;1H |
Clave InChI |
MVHDAYLGQYJADQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCNC2=C(C=C1)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)



![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)

![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)




